Cas no 1394084-36-6 (4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride)

1394084-36-6 structure
Produktname:4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride
CAS-Nr.:1394084-36-6
MF:C7H5ClFNO4S
MW:253.635303258896
MDL:MFCD28797560
CID:5243692
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenesulfonyl chloride, 4-fluoro-5-methyl-2-nitro-
- 4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride
-
- MDL: MFCD28797560
- Inchi: 1S/C7H5ClFNO4S/c1-4-2-7(15(8,13)14)6(10(11)12)3-5(4)9/h2-3H,1H3
- InChI-Schlüssel: RRMMESFHHOXQNX-UHFFFAOYSA-N
- Lächelt: C1(S(Cl)(=O)=O)=CC(C)=C(F)C=C1[N+]([O-])=O
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-292226-1.0g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 1.0g |
$614.0 | 2023-03-01 | |
Enamine | EN300-292226-0.05g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 0.05g |
$515.0 | 2023-09-06 | |
Enamine | EN300-292226-0.5g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 0.5g |
$589.0 | 2023-09-06 | |
Enamine | EN300-292226-2.5g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 2.5g |
$1202.0 | 2023-09-06 | |
Enamine | EN300-292226-0.25g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 0.25g |
$564.0 | 2023-09-06 | |
Enamine | EN300-292226-5.0g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 5.0g |
$1779.0 | 2023-03-01 | |
Enamine | EN300-292226-10.0g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 10.0g |
$2638.0 | 2023-03-01 | |
Enamine | EN300-292226-10g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 10g |
$2638.0 | 2023-09-06 | |
Enamine | EN300-292226-0.1g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 0.1g |
$540.0 | 2023-09-06 | |
Enamine | EN300-292226-5g |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride |
1394084-36-6 | 95% | 5g |
$1779.0 | 2023-09-06 |
4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride Verwandte Literatur
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1394084-36-6 (4-fluoro-5-methyl-2-nitrobenzene-1-sulfonyl chloride) Verwandte Produkte
- 2229366-55-4(tert-butyl N-3-chloro-4-(2-oxo-1,3-oxazolidin-5-yl)phenylcarbamate)
- 1275950-89-4(4-chloro-2-2-(pyridin-3-yl)ethoxybenzoic acid)
- 1805265-66-0(Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate)
- 902015-02-5(N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide)
- 2679824-33-8((2S,3R)-2-hydroxy-4-phenyl-3-(2,2,2-trifluoroacetamido)butanoic acid)
- 1804320-12-4(4-Fluoro-6-(fluoromethyl)-3-(trifluoromethoxy)pyridine-2-methanol)
- 1152430-24-4(Tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate)
- 1805041-99-9(3-Chloro-5-fluoro-2-methylbenzoyl chloride)
- 2138347-46-1(Decanoic acid, 10-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 1423031-07-5(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid hydrochloride)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
